Nanosecond kinetic study of the rotational temperature decay of the CH(A2Δ→X2Π), emission produced by pulse radiolysis of CH4 and C2H2

Faraday Discussions of the Chemical Society Pub Date: DOI: 10.1039/DC9725300217

Abstract

A 10–9 s pulse radiolysis study of the discrete rotational levels of the CH(A2Δ–X2Π) emission gives the kinetics of the rotational temperature decay of CH(A2Δ) during fluorescence; variations of the rate for rotational de-excitation of the discrete levels are determined for ten rotational levels of the (0–0) band. The CH(A2Δ) radical is produced initially from CH4, with 0.07 eV and from C2H2 with 0.6 eV rotational energy. The electronic radiative lifetime has been measured for 3 rotational bands: the values vary from 480 to 575 ns.

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